

Technical Guide: Pharmacology and Toxicology

Profile of PSMA Binder-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PSMA binder-2

Cat. No.: B12361945

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSMA binder-2 is a critical component in the development of next-generation targeted radiopharmaceuticals for prostate cancer. It serves as a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA), a well-validated target for imaging and therapy of metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the known pharmacological and toxicological characteristics of **PSMA binder-2**, primarily through the lens of its application in the investigational agent ²²⁵Ac-PSMA-Trillium (BAY 3563254). While direct pharmacological and toxicological data for **PSMA binder-2** as a standalone entity are limited in publicly available literature, its properties are integral to the performance of the final radiolabeled conjugate.

Chemical and Physical Properties

A clear understanding of the fundamental properties of **PSMA binder-2** is essential for its application in drug development.

Property	Value
Chemical Name	L-Glutamic acid, N-[[[(1S)-1-[(1,1-dimethylethoxy)carbonyl]-5-[[[(3-ethynylphenyl)amino]carbonyl]amino]pentyl]amino]carbonyl]-, 1,5-bis(1,1-dimethylethyl) ester
Molecular Formula	C ₃₃ H ₅₀ N ₄ O ₈
Molecular Weight	630.77 g/mol
CAS Number	2149567-00-8
Appearance	White to off-white solid
Purity (HPLC)	>97%

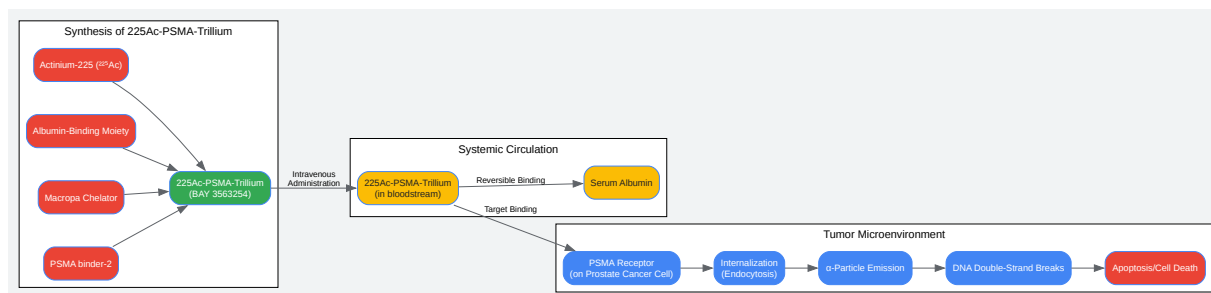
Pharmacology

The primary pharmacological function of **PSMA binder-2** is its specific and high-affinity binding to the extracellular domain of PSMA. This interaction is the foundation for its use in targeted radionuclide therapy.

Mechanism of Action

PSMA binder-2 is a small molecule designed to mimic the natural substrates of PSMA, thereby enabling it to bind with high affinity to the enzyme's active site. In the context of ²²⁵Ac-PSMA-Trillium, **PSMA binder-2** acts as the targeting moiety, guiding the radioactive payload (Actinium-225) to PSMA-expressing cancer cells.

The general signaling pathway and therapeutic action are conceptualized as follows:



[Click to download full resolution via product page](#)

Diagram of the synthesis and proposed mechanism of action of 225Ac-PSMA-Trillium.

Preclinical Pharmacology of 225Ac-PSMA-Trillium

Preclinical studies on 225Ac-PSMA-Trillium provide the most direct insight into the pharmacological activity driven by **PSMA binder-2**.

Parameter	Finding	Reference
Biodistribution	In vivo studies showed a pharmacokinetic profile consistent with albumin binding, with 5% of the injected dose per gram (% ID/g) remaining in the blood after 24 hours.	[1]
Tumor Uptake	Tumor accumulation peaked at approximately 20% ID/g after 5-7 days in preclinical models.	[1]
Efficacy	A single dose of 250 kBq/kg of ²²⁵ Ac-PSMA-Trillium induced strong tumor growth inhibition over 35 days in the androgen-independent KuCaP-1 patient-derived xenograft (PDX) model.	[1]
Salivary Gland Uptake	Clinical imaging with ¹¹¹ In-PSMA-Trillium (a surrogate for imaging) showed reduced uptake and relatively fast washout from salivary glands.	[2][3]

Toxicology

Direct toxicological studies on **PSMA binder-2** are not publicly available. The safety profile is inferred from preclinical and emerging clinical data of ²²⁵Ac-PSMA-Trillium. The design of ²²⁵Ac-PSMA-Trillium, which includes an albumin-binding moiety, aims to improve the therapeutic index by enhancing tumor uptake and retention while reducing off-target toxicity, particularly to the salivary glands.

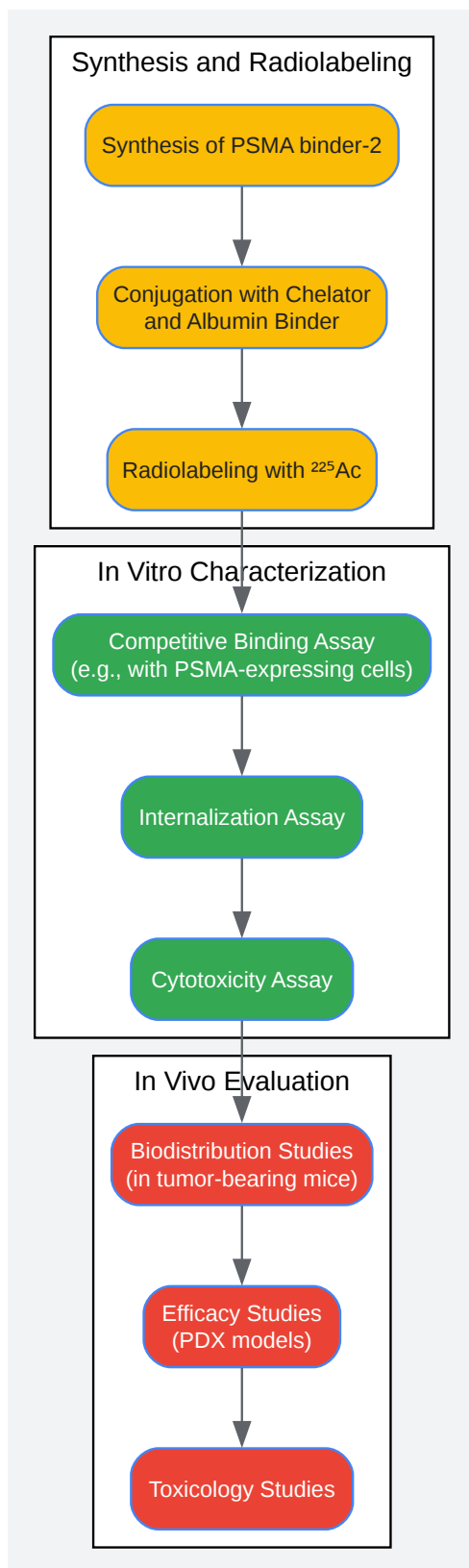
Preclinical Safety of ²²⁵Ac-PSMA-Trillium

Preclinical safety studies are a mandatory component of IND-enabling studies. While detailed results are not published, the progression of ^{225}Ac -PSMA-Trillium to Phase I clinical trials indicates an acceptable safety profile in these preclinical models.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **PSMA binder-2** and its conjugates are proprietary. However, based on the available literature, a general workflow can be outlined.

General Workflow for Preclinical Evaluation



[Click to download full resolution via product page](#)

A generalized workflow for the preclinical evaluation of a PSMA-targeted radiopharmaceutical.

Clinical Development of 225Ac-PSMA-Trillium

A first-in-human, Phase I clinical trial of 225Ac-PSMA-Trillium (BAY 3563254) was anticipated to begin enrolling patients with mCRPC in the first half of 2024. This study will provide the first clinical data on the safety and efficacy of this compound.

Conclusion

PSMA binder-2 is a key targeting component of the promising new radiopharmaceutical 225Ac-PSMA-Trillium. While specific pharmacological and toxicological data for the binder alone are not widely available, the preclinical data for the complete radioconjugate demonstrate its high affinity for PSMA, leading to significant tumor uptake and anti-tumor efficacy. The design of 225Ac-PSMA-Trillium, incorporating **PSMA binder-2**, aims to optimize the therapeutic index, a critical factor in the development of effective and safe radioligand therapies. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of this approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bio.etc Pte Ltd | [MCE] Unlocking the Future of Cancer Research_12 Innovative Agents Shine at AACR 2024 [bio-etc.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Pharmacology and Toxicology Profile of PSMA Binder-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12361945#psma-binder-2-pharmacology-and-toxicology-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com